Cas no 772-71-4 ((5-methylpyridin-2-yl)methyl acetate)

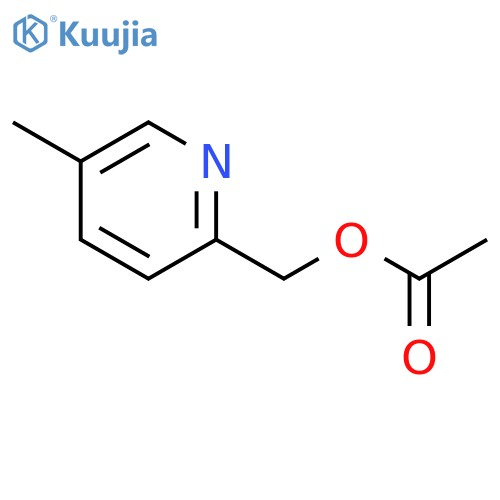

772-71-4 structure

商品名:(5-methylpyridin-2-yl)methyl acetate

(5-methylpyridin-2-yl)methyl acetate 化学的及び物理的性質

名前と識別子

-

- 2-acetoxymethyl-5-methyl pyridine

- acetic acid-(5-methyl-[2]pyridylmethyl ester);acetic acid 5-methylpyridin-2-ylmethyl ester;2-acetoxymethyl-5-methyl-pyridine;Essigsaeure-(5-methyl-[2]pyridylmethylester);

- (5-methylpyridin-2-yl)methyl acetate

- DB-121951

- 2-acetoxymethyl-5-methylpyridine

- DTXSID901273772

- starbld0019648

- 2-Pyridinemethanol, 5-methyl-, acetate

- Acetic acid 5-methyl-pyridin-2-ylmethyl ester

- GGOIBOIDGMTXLN-UHFFFAOYSA-N

- 5-methyl-2-acetoxymethylpyridine

- SCHEMBL3060324

- 772-71-4

- SB21412

- 2-Pyridinemethanol, 5-methyl-, 2-acetate

-

- インチ: InChI=1S/C9H11NO2/c1-7-3-4-9(10-5-7)6-12-8(2)11/h3-5H,6H2,1-2H3

- InChIKey: GGOIBOIDGMTXLN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 165.07900

- どういたいしつりょう: 165.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

- PSA: 39.19000

- LogP: 1.45310

(5-methylpyridin-2-yl)methyl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1527-1.0g |

(5-methylpyridin-2-yl)methyl acetate |

772-71-4 | 95% | 1.0g |

¥2238.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1527-500.0mg |

(5-methylpyridin-2-yl)methyl acetate |

772-71-4 | 95% | 500.0mg |

¥1491.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1527-1G |

(5-methylpyridin-2-yl)methyl acetate |

772-71-4 | 95% | 1g |

¥ 2,237.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1084746-1g |

(5-methylpyridin-2-yl)methyl acetate |

772-71-4 | 98% | 1g |

¥4610.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1527-100.0mg |

(5-methylpyridin-2-yl)methyl acetate |

772-71-4 | 95% | 100.0mg |

¥673.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1527-250.0mg |

(5-methylpyridin-2-yl)methyl acetate |

772-71-4 | 95% | 250.0mg |

¥897.0000 | 2024-08-02 |

(5-methylpyridin-2-yl)methyl acetate 関連文献

-

Andrew D. Burrows,Kevin Cassar,Mary F. Mahon,John E. Warren Dalton Trans. 2007 2499

772-71-4 ((5-methylpyridin-2-yl)methyl acetate) 関連製品

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

Amadis Chemical Company Limited

(CAS:772-71-4)(5-methylpyridin-2-yl)methyl acetate

清らかである:99%/99%

はかる:500.0mg/1.0g

価格 ($):187.0/280.0